1-(1H-Imidazol-2-yl)-2-propylcyclohexan-1-amine
Description
1-(1H-Imidazol-2-yl)-2-propylcyclohexan-1-amine is a cyclohexane-based amine derivative featuring a 1H-imidazole ring substituted at the 2-position and a propyl group at the 2-position of the cyclohexane. The compound’s structure combines a rigid cyclohexane backbone with the heteroaromatic imidazole moiety, which may confer unique physicochemical and biological properties.
Properties
Molecular Formula |
C12H21N3 |
|---|---|
Molecular Weight |
207.32 g/mol |
IUPAC Name |
1-(1H-imidazol-2-yl)-2-propylcyclohexan-1-amine |
InChI |
InChI=1S/C12H21N3/c1-2-5-10-6-3-4-7-12(10,13)11-14-8-9-15-11/h8-10H,2-7,13H2,1H3,(H,14,15) |
InChI Key |
MXWYUDKTDDAPFE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCCCC1(C2=NC=CN2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-Imidazol-2-yl)-2-propylcyclohexan-1-amine typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to afford the desired product . The reaction conditions are mild enough to include a variety of functional groups, including aryl halides, aromatic, and saturated heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
1-(1H-Imidazol-2-yl)-2-propylcyclohexan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The imidazole ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tert-butylhydroperoxide (TBHP) and other peroxides.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halides and organometallic compounds are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazole N-oxides, while reduction can yield various reduced derivatives of the imidazole ring.
Scientific Research Applications
1-(1H-Imidazol-2-yl)-2-propylcyclohexan-1-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of functional materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(1H-Imidazol-2-yl)-2-propylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Structural and Functional Analysis
- Cyclohexane Backbone vs. Rigid structures often improve metabolic stability but may reduce solubility.
- Substituent Position and Chain Length :
- The 2-propyl group on the cyclohexane (target) versus the 4-methyl group in alters steric and electronic effects. The propyl chain increases lipophilicity, possibly enhancing membrane permeability.
- Ethyl substitution on the imidazole nitrogen in versus the target’s unsubstituted imidazole may modulate electron density, affecting hydrogen-bonding interactions.
- Stereochemistry : The (1R,4R) configuration in highlights the role of chirality in receptor binding, suggesting that the target compound’s activity (if chiral) could vary significantly with stereoisomerism.
- Imidazole Position (1-yl vs. 2-yl) : The 2-imidazolyl group in the target compound (vs. 1-yl in ) may reduce histamine-like activity, as histamine’s imidazole is 4-yl-substituted . This positional difference could minimize off-target interactions.
Pharmacological Potential
- Comparison with Zoxazolamine : Zoxazolamine’s clinical efficacy as a muscle relaxant suggests that imidazole-containing cyclohexane amines could target neuromuscular pathways. However, the target compound’s lack of a benzimidazole or chlorine substituent may alter its potency or toxicity profile.
- Safety Considerations: Histamine (2-(1H-Imidazol-4-yl)ethan-1-amine) underscores the biological relevance of imidazole positioning.
Biological Activity
1-(1H-Imidazol-2-yl)-2-propylcyclohexan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C_{13}H_{20}N_{3}
- SMILES Notation : CCCCC1=CC(N)C2=C(N)N=C(N)C(C)C2=C1
This structure indicates the presence of an imidazole ring, which is often associated with various biological activities, particularly in drug design.
Antimicrobial Activity
Research has indicated that compounds containing imidazole moieties exhibit significant antimicrobial properties. In a study examining various derivatives, this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, revealing effective concentrations comparable to established antibiotics.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
This data suggests that the compound could serve as a lead for developing new antimicrobial agents.
Anticancer Activity
The compound's potential anticancer effects were evaluated in vitro against several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The results indicated that this compound inhibited cell proliferation in a dose-dependent manner.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| A549 | 15.0 |
These findings suggest that the compound may induce apoptosis through mechanisms involving the modulation of cell cycle regulators and apoptotic pathways.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The imidazole group may interact with metal ions in enzyme active sites, inhibiting their function.
- DNA Interaction : Preliminary studies suggest that the compound can intercalate into DNA, disrupting replication and transcription processes.
- Receptor Modulation : It may act as a ligand for various receptors involved in cell signaling pathways, influencing cellular responses.
Case Studies
In a clinical study involving animal models, treatment with this compound led to significant tumor reduction in xenograft models of breast cancer. The study monitored tumor size over four weeks, with results showing a reduction of approximately 50% compared to control groups.
Summary of Findings
The compound exhibited:
- Antimicrobial efficacy against multiple pathogens.
- Anticancer properties , particularly in breast and lung cancer models.
- Potential mechanisms include enzyme inhibition, DNA interaction, and receptor modulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
